molecular formula C4H6ClN3 B1378987 Pyridazin-4-amine hydrochloride CAS No. 1400764-35-3

Pyridazin-4-amine hydrochloride

Cat. No. B1378987
M. Wt: 131.56 g/mol
InChI Key: JFYVVPPBUPKQEN-UHFFFAOYSA-N
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Description

Pyridazin-4-amine hydrochloride is a compound with the CAS Number: 1400764-35-3. It has a molecular weight of 131.56 and its IUPAC name is pyridazin-4-amine hydrochloride . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The InChI code for Pyridazin-4-amine hydrochloride is 1S/C4H5N3.ClH/c5-4-1-2-6-7-3-4;/h1-3H, (H2,5,6);1H . This indicates the presence of a pyridazine ring with an amine group at the 4th position and a hydrochloride group.


Chemical Reactions Analysis

While specific chemical reactions involving Pyridazin-4-amine hydrochloride are not available, pyridazine derivatives are known to exhibit a wide range of pharmacological activities . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Physical And Chemical Properties Analysis

Pyridazin-4-amine hydrochloride is a solid substance stored at room temperature . It has a molecular weight of 131.56 .

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Pyridazin-4-amine hydrochloride has been used as a foundational scaffold for the synthesis of various polyfunctional systems, including 4,5- and 4,6-disubstituted and ring-fused pyridazinone systems. This synthesis is achieved through sequential nucleophilic aromatic substitution processes, highlighting the versatility of this compound in drug discovery and development (Pattison et al., 2009).

Advancements in Heterocyclic Compound Synthesis

  • Researchers have developed novel methodologies to synthesize diverse derivatives of pyridazin-4-amine hydrochloride. This includes the synthesis of novel pyridazino-fused ring systems, which are analogues of pharmacologically active compounds, synthesized through multi-step processes (Károlyházy et al., 2001).
  • Another study explored the synthesis and functionalization of pyridazinofurocoumarins, which are nitrogenated isosters of potent DNA inhibitors. This work emphasizes the compound's potential in creating impactful molecular entities in the field of genetics and oncology (Gonzalez-Gomez et al., 2003).

Development of Novel Pharmacological Agents

  • The compound has been instrumental in the development of novel pharmacological agents. For instance, amine-constrained pyridazinone derivatives were synthesized as potent histamine H₃ receptor antagonists, indicating the compound's potential in developing new drugs (Sundar et al., 2011).

Safety And Hazards

The safety information available indicates that Pyridazin-4-amine hydrochloride may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation .

Future Directions

The unique physicochemical properties of the pyridazine ring, such as weak basicity, high dipole moment, and robust hydrogen-bonding capacity, make it an attractive heterocycle for drug design . The recent approvals of drugs that incorporate a pyridazine ring illustrate its potential in drug discovery . Therefore, Pyridazin-4-amine hydrochloride and related compounds may have promising applications in the development of new drugs.

properties

IUPAC Name

pyridazin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3.ClH/c5-4-1-2-6-7-3-4;/h1-3H,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYVVPPBUPKQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazin-4-amine hydrochloride

CAS RN

1400764-35-3
Record name 4-Pyridazinamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400764-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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